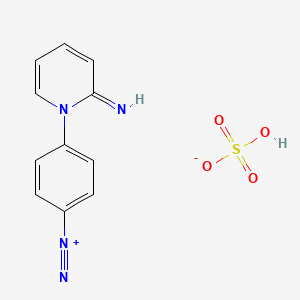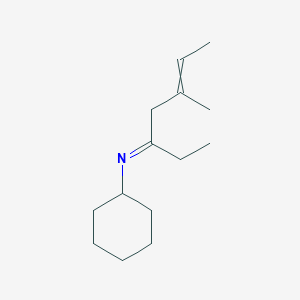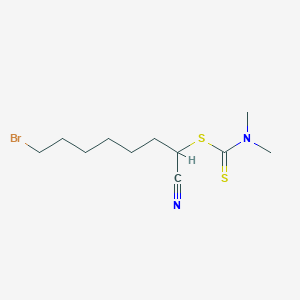
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate is an organic compound with the molecular formula C11H19BrN2S2 and a molecular weight of 323.316 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a dimethylcarbamodithioate moiety attached to a heptyl chain. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate typically involves the reaction of 7-bromo-1-heptanol with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems ensures consistent production quality and efficiency.
化学反応の分析
Types of Reactions
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Hydrolysis: The dimethylcarbamodithioate moiety can be hydrolyzed under acidic or basic conditions to yield corresponding thiols and amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and Bases: For hydrolysis reactions, hydrochloric acid or sodium hydroxide is commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions produce sulfoxides or sulfones.
科学的研究の応用
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The bromine atom and cyano group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
7-Bromo-1-heptanol: A precursor in the synthesis of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate.
Dimethylcarbamodithioic Acid: Another precursor used in the synthesis.
Other Brominated Alkanes: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a cyano group, which confer distinct chemical and biological properties
特性
CAS番号 |
61540-45-2 |
|---|---|
分子式 |
C11H19BrN2S2 |
分子量 |
323.3 g/mol |
IUPAC名 |
(7-bromo-1-cyanoheptyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C11H19BrN2S2/c1-14(2)11(15)16-10(9-13)7-5-3-4-6-8-12/h10H,3-8H2,1-2H3 |
InChIキー |
QLIOMGJNGGIXKY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)SC(CCCCCCBr)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)

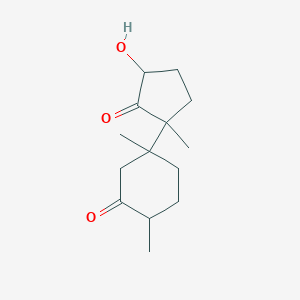

![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)
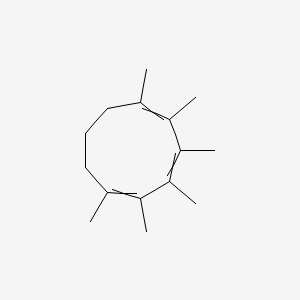
![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)


![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
